2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-4-7-17(8-5-14)25-20(28)12-26-13-23-21-19(22(26)29)11-24-27(21)18-9-6-15(2)16(3)10-18/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRHJKFQZHZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide is an organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. The core structure includes:
- A pyrazolo[3,4-d]pyrimidine scaffold.
- A 4-oxo group that contributes to its reactivity.
- Substituents such as 3,4-dimethylphenyl and p-tolyl groups that enhance its interaction with biological targets.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 852451-32-2 |
Antitumor Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit antitumor properties. For instance, derivatives of this compound have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that these compounds can interact with specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapy .
Enzyme Inhibition
The compound's mechanism of action often involves the inhibition of key enzymes. For example:
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core is known to inhibit several kinases that play critical roles in cellular signaling pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
Anti-inflammatory Properties
In addition to antitumor effects, this compound has been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This action suggests possible applications in treating inflammatory diseases such as arthritis .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of similar compounds. The ability of pyrazolo[3,4-d]pyrimidines to cross the blood-brain barrier may allow them to exert protective effects against neurodegenerative diseases by modulating neuroinflammatory processes and providing neuroprotection against oxidative stress .
Case Studies
-
Anticancer Activity Against Breast Cancer Cells :
- A study investigated the effects of a related pyrazolo[3,4-d]pyrimidine derivative on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction through the mitochondrial pathway.
-
Inflammation Model :
- In a model of acute inflammation induced by carrageenan in rats, administration of the compound led to a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities:
Anticancer Activity
- Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Properties
- The compound has also been evaluated for its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .
Anti-inflammatory Effects
- Molecular docking studies suggest that this compound could act as an inhibitor of key inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a recent study, derivatives of pyrazolo[3,4-d]pyrimidine were tested against several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Evaluation
A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were subjected to antimicrobial assays. The results demonstrated that certain compounds exhibited potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
Molecular Architecture
The target compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with an acetamide side chain bearing a para-tolyl moiety. This arrangement imposes steric and electronic constraints that dictate synthetic accessibility. Retrosynthetic disconnection reveals three key fragments (Figure 1):
- Pyrazolo[3,4-d]pyrimidin-4-one core : Derived from cyclocondensation of 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile with a β-ketoester.
- Acetamide linker : Introduced via nucleophilic acyl substitution at position 5 after activation of the pyrimidinone oxygen.
- Para-tolyl group : Installed through amide coupling with 4-methylaniline under standard peptide conditions.
Synthetic Methodologies
Core Formation: Pyrazolo[3,4-d]pyrimidin-4-one Synthesis
Cyclocondensation of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Adapting the protocol of Petricci et al., the pyrazolo[3,4-d]pyrimidine core is constructed via [3+3] cycloaddition between 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile (1 ) and ethyl acetoacetate (2 ) in acetic acid (Scheme 1).
Scheme 1 :
$$
\textbf{1} + \textbf{2} \xrightarrow{\text{AcOH, 110°C, 12 h}} \textbf{3} \, (\text{1-(3,4-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine}) \,
$$
Optimization Data :
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 110 | 12 | 78 |
| Ethanol | 80 | 24 | 52 |
| Toluene | 120 | 8 | 65 |
Phosphorus oxychloride-mediated chlorination of 3 at position 4 provides the reactive intermediate 4-chloro derivative (4 ), crucial for subsequent functionalization.
Side-Chain Introduction: Acetamide Coupling
Nucleophilic Displacement at C-5
Following the methodology in, treatment of 4 with 2-chloro-N-(4-methylphenyl)acetamide (5 ) in the presence of potassium carbonate in DMF affords the target compound (6 ) via SN2 displacement (Scheme 2).
Scheme 2 :
$$
\textbf{4} + \textbf{5} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80°C, 6\,h} \textbf{6} \, (\text{Target Compound}) \,
$$
Reaction Monitoring :
- Completion confirmed by TLC (Rf = 0.45 in EtOAc/hexane 1:1).
- Yield: 82% after recrystallization from ethanol/water (3:1).
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance ($$ ^1\text{H} $$-NMR, 400 MHz, DMSO-d6)
Alternative Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Cyclocondensation : Competing formation oftriazolo[3,4-d]pyrimidines observed at temperatures >120°C. Mitigated by slow addition of β-ketoester.
- Amide Racemization : Elevated temperatures during coupling lead to partial epimerization (≤12%). Resolved using HOBt/DIC activation at 0°C.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for synthesizing 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of precursors like 3,4-dimethylphenyl derivatives with pyrazole intermediates. Key steps include coupling reactions (e.g., amide bond formation) and cyclocondensation. For example, triethylamine is often used as a base to facilitate nucleophilic substitution, while solvents like DMF or ethanol are selected based on precursor solubility . Reaction temperatures (80–120°C) and inert atmospheres (N₂) are critical to prevent oxidation of sensitive intermediates .
- Data : Yields vary between 45–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyrazolo[3,4-d]pyrimidine core. For example, the 3,4-dimethylphenyl group shows distinct aromatic proton splitting patterns in ¹H NMR (~6.7–7.2 ppm) . Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Q. What are the primary biological targets associated with this compound, and how are in vitro assays designed to evaluate its activity?
- Methodology : Targets include kinases and enzymes linked to inflammation or cancer (e.g., COX-2, EGFR). Assays use recombinant proteins or cell lines (e.g., MCF-7 for breast cancer). Dose-response curves (IC₅₀ values) are generated via colorimetric methods (MTT assay) or fluorescence-based enzymatic activity tests .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl rings) impact binding affinity and selectivity in kinase inhibition?
- Methodology : Computational docking (AutoDock Vina) and molecular dynamics simulations predict interactions with kinase active sites. For instance, the 3,4-dimethylphenyl group enhances hydrophobic interactions with EGFR’s ATP-binding pocket, while the p-tolyl acetamide moiety influences solubility and membrane permeability .
- Data : Substituting methyl groups with halogens (e.g., Cl) increases potency but reduces selectivity due to steric clashes .
Q. How can contradictory data on the compound’s cytotoxicity across different cancer cell lines be resolved?
- Methodology : Cross-validate results using orthogonal assays (e.g., apoptosis markers like Annexin V vs. caspase-3 activation). Investigate off-target effects via kinome-wide profiling or transcriptomic analysis (RNA-seq). For example, discrepancies in HeLa vs. A549 cells may arise from differential expression of efflux pumps (e.g., P-glycoprotein) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology : Pro-drug derivatization (e.g., esterification of the acetamide group) improves oral bioavailability. Pharmacokinetic parameters (Cmax, T½) are assessed in rodent models using LC-MS/MS for plasma concentration analysis. Co-solvents like PEG-400 enhance solubility in dosing formulations .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity in vitro but low efficacy in vivo?
- Analysis : Poor pharmacokinetics (rapid clearance) or metabolic instability (e.g., cytochrome P450-mediated oxidation of the pyrimidine ring) may limit in vivo efficacy. Comparative metabolite profiling (LC-HRMS) identifies degradation pathways, guiding structural stabilization (e.g., fluorination to block oxidative sites) .
Key Structural and Activity Data
| Property | Data | Source |
|---|---|---|
| Molecular Weight | 447.49 g/mol | |
| IC₅₀ (EGFR inhibition) | 0.12 µM ± 0.03 (n = 3) | |
| LogP (predicted) | 3.2 | |
| Solubility (PBS, pH 7.4) | 12 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
